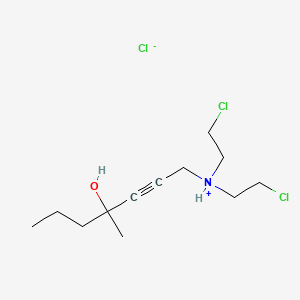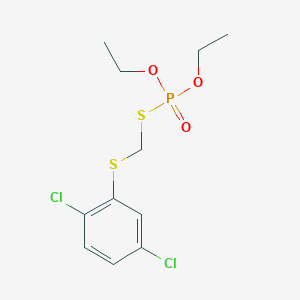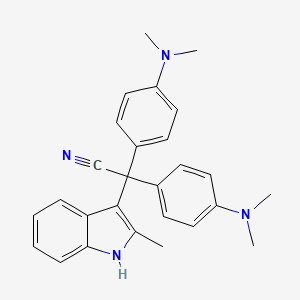
Sodium;difluorotin;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trifluorostannate is an inorganic compound with the chemical formula F₃NaSn. It is a white crystalline solid that is used in various chemical applications. This compound is known for its unique properties, including its ability to act as a fluorinating agent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium trifluorostannate can be synthesized through the reaction of tin(IV) fluoride with sodium fluoride. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnF4+NaF→NaSnF3
Industrial Production Methods: In industrial settings, sodium trifluorostannate is produced by reacting tin(IV) oxide with hydrofluoric acid to form tin(IV) fluoride, which is then reacted with sodium fluoride. The process involves careful control of temperature and concentration to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluorostannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halogenated compounds under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Applications De Recherche Scientifique
Sodium trifluorostannate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and advanced ceramics.
Mécanisme D'action
The mechanism by which sodium trifluorostannate exerts its effects involves the transfer of fluoride ions to target molecules. This transfer can alter the chemical properties of the target, leading to changes in reactivity and stability. The molecular targets include organic substrates and metal complexes, and the pathways involved often include nucleophilic substitution and coordination chemistry.
Comparaison Avec Des Composés Similaires
- Sodium tetrafluoroborate (NaBF₄)
- Sodium hexafluorophosphate (NaPF₆)
- Sodium trifluoroacetate (NaCF₃COO)
Comparison: Sodium trifluorostannate is unique in its ability to act as a fluorinating agent specifically for tin compounds. While sodium tetrafluoroborate and sodium hexafluorophosphate are also used as fluorinating agents, they are more commonly employed in different contexts, such as in the preparation of ionic liquids and as electrolytes in batteries. Sodium trifluoroacetate, on the other hand, is primarily used in organic synthesis for introducing trifluoromethyl groups.
Propriétés
Formule moléculaire |
F3NaSn |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
sodium;difluorotin;fluoride |
InChI |
InChI=1S/3FH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
Clé InChI |
BKXFOLRZZIULRO-UHFFFAOYSA-K |
SMILES canonique |
[F-].F[Sn]F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















